molecular formula C47H51NO14 B016692 Paclitaxel-d5

Paclitaxel-d5

Katalognummer: B016692
Molekulargewicht: 858.9 g/mol
InChI-Schlüssel: RCINICONZNJXQF-JQTCHTAZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Paclitaxel-d5 wird aufgrund seiner einzigartigen Eigenschaften in der wissenschaftlichen Forschung häufig eingesetzt. Einige seiner Anwendungen umfassen:

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es Mikrotubuli stabilisiert, die wesentliche Bestandteile des Zellzytoskeletts sind. Durch die Förderung der Assemblierung von Tubulin zu Mikrotubuli und die Verhinderung ihrer Disassemblierung stört this compound den normalen Prozess der Zellteilung. Dies führt zu einem Zellzyklusarrest und Apoptose (programmierter Zelltod) in schnell teilenden Krebszellen . Das primäre molekulare Ziel von this compound ist die β-Tubulinsubeinheit von Mikrotubuli .

Wirkmechanismus

Target of Action

Paclitaxel-d5 is a deuterium-labeled variant of Paclitaxel . The primary target of Paclitaxel is the microtubule component of the cell’s cytoskeleton . Microtubules are essential for vital interphase and mitotic cellular functions . They play a crucial role in cell division, intracellular transport, and maintaining cell shape .

Mode of Action

Paclitaxel interferes with the normal function of microtubule growth . Unlike drugs like colchicine that cause the depolymerization of microtubules, Paclitaxel has the opposite effect; it hyper-stabilizes their structure . This hyper-stabilization prevents the normal dynamic reorganization of the microtubule network, which is essential for cell division and other cellular functions . As a result, cells are unable to use their cytoskeleton in a flexible manner, leading to cell cycle arrest and cell death .

Biochemical Pathways

Paclitaxel affects multiple biochemical pathways. It induces the expression of several pro-apoptosis mediators and can modulate the activity of anti-apoptosis mediators . It also suppresses the PI3K/Akt pathway, a critical signaling pathway involved in cell survival and proliferation . Furthermore, Paclitaxel can induce various types of cell death, including apoptosis, mitotic catastrophe, senescence, autophagic cell death, and pyroptosis .

Pharmacokinetics

The pharmacokinetics of Paclitaxel have been widely studied . The most widely used dose of Cremophor EL®-diluted Paclitaxel, 175 mg/m² given as a 3-hour infusion, leads to an interstudy median maximum concentration (Cmax) of 5.1 µmol/L, clearance (CL) of 12.0 L/h/m², and time of Paclitaxel plasma concentration above 0.05 µmol/L of 23.8 hours . The pharmacokinetics of the newer nanoparticle albumin-bound (nab-) paclitaxel formulation, such as this compound, are less well-characterized .

Result of Action

The action of Paclitaxel leads to multiple cellular effects. It suppresses the proliferation of cancer cells by inducing cell cycle arrest and various types of cell death, including mitotic catastrophe . The induction of apoptosis and other forms of cell death results in the elimination of cancer cells . Certain cell-killing mechanisms such as senescence and autophagy can increase resistance to paclitaxel .

Action Environment

The action, efficacy, and stability of Paclitaxel can be influenced by various environmental factors. For instance, the solvent treatment of Paclitaxel can control its morphologies, which may impact its bioavailability . Additionally, the presence of P-glycoprotein, a substance that Paclitaxel is a substrate of, can expel the drug from cells, leading to the development of drug resistance .

Biochemische Analyse

Biochemical Properties

Paclitaxel-d5 interacts with several enzymes, proteins, and other biomolecules. Its primary target is beta-tubulin, a component of microtubules . By binding to beta-tubulin, this compound stabilizes microtubules, preventing their disassembly . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the cell cycle, specifically by inducing cell cycle arrest at both prophase and G1 . It also initiates apoptosis of cancer cells through multiple mechanisms involving p53-dependent and -independent pathways, Bcl-2 family members, cyclin-dependent kinases, and c-Jun N-terminal kinases/stress-activated protein kinases .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to beta-tubulin, stabilizing microtubules and preventing their disassembly . This disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that a brief exposure to low-intensity ultrasound can disrupt the this compound-induced rigid microtubule cytoskeleton, generating this compound bound fragments that undergo degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on human tongue squamous cancer cells (SCC-4), the combined treatment of luteolin and this compound improved the cytotoxicity of this compound, and continuous administration of this flavonoid could inhibit tumor growth in an animal model .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized via the cytochrome P450 pathway . Oxidative this compound metabolism occurs via this pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The elimination of this compound is regulated by a wide array of genes involved in metabolism and extracellular transport .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. Exposure to ultrasound waves leads to the disassembly of the labeled microtubules and localization of the signals to perinuclear compartments, which are determined to be lysosomes .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Herstellung von Paclitaxel-d5 beinhaltet die Einarbeitung von Deuteriumatomen in das Paclitaxelmolekül. Ein gängiges Verfahren ist die Wasserstoff-Deuterium-Austauschreaktion, bei der Paclitaxel in Gegenwart eines Katalysators mit Deuteriumgas behandelt wird. Dieser Prozess ersetzt selektiv Wasserstoffatome durch Deuteriumatome an bestimmten Positionen im Molekül .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet typischerweise die Verwendung von Hochdruckreaktoren und speziellen Katalysatoren, um einen effizienten Wasserstoff-Deuterium-Austausch zu gewährleisten. Das resultierende Produkt wird dann mit chromatographischen Verfahren gereinigt, um den gewünschten Deuterierungsgrad zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Paclitaxel-d5 unterliegt wie sein nicht-deuteriertes Gegenstück verschiedenen chemischen Reaktionen, darunter:

Gängige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydroxylsubstituiertes Paclitaxel, Dihydropaclitaxel und verschiedene substituierte Derivate. Diese Produkte können unterschiedliche pharmakologische Eigenschaften haben und werden häufig auf ihre potenziellen therapeutischen Vorteile untersucht .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Paclitaxel-d5, a deuterated form of the well-known chemotherapeutic agent paclitaxel, is primarily utilized in research to study the pharmacokinetics and mechanisms of action of paclitaxel without the interference of metabolic processes that can alter the drug's properties. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various cancer types, and relevant case studies.

This compound functions by stabilizing microtubules, which are critical components of the cell's cytoskeleton. This stabilization prevents the normal disassembly of microtubules during cell division, leading to cell cycle arrest at the G2/M phase. The disruption of mitotic spindle formation triggers apoptosis in rapidly dividing cancer cells, making this compound particularly effective against tumors that rely heavily on microtubule dynamics for growth and division .

Key Mechanisms:

  • Microtubule Stabilization : this compound enhances tubulin dimer activity and prevents disassembly, leading to mitotic arrest.
  • Induction of Apoptosis : Prolonged G2/M arrest activates apoptotic pathways, resulting in programmed cell death .
  • Reactive Oxygen Species (ROS) Generation : Treatment with paclitaxel increases ROS levels, contributing to cellular stress and apoptosis .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its parent compound. It exhibits rapid intravenous absorption with extensive plasma protein binding (approximately 89% to 98%), primarily to albumin. The drug is metabolized in the liver via cytochrome P450 enzymes (CYP2C8 and CYP3A4), with biliary excretion being the primary route for elimination .

Efficacy in Cancer Treatment

This compound has been evaluated in various clinical settings for its efficacy against different types of cancers. Notably, studies have shown its effectiveness in breast cancer, ovarian cancer, and pancreatic cancer.

Case Studies:

  • Breast Cancer : A study demonstrated that paclitaxel resistance is mediated by NF-κB signaling pathways. The activation of NF-κB was linked to mesenchymal phenotypes in primary breast cancer cells, indicating a potential mechanism for treatment failure .
  • Pancreatic Cancer : Research involving genetically engineered mouse models showed that nab-paclitaxel (a formulation containing paclitaxel) significantly increased gemcitabine efficacy by reducing cytidine deaminase levels, illustrating a synergistic effect that could be relevant for this compound as well .
  • Real-World Evidence : A recent study indicated stable laboratory parameters in patients treated with nab-paclitaxel across multiple cycles, suggesting a favorable safety profile and consistent therapeutic response without significant adverse effects .

Comparative Analysis of this compound and Traditional Paclitaxel

FeatureThis compoundTraditional Paclitaxel
Chemical Structure Deuterated formStandard form
Mechanism Microtubule stabilizationMicrotubule stabilization
Metabolism Similar CYP450 metabolismCYP2C8 and CYP3A4 metabolism
Clinical Use Research applicationsBroad clinical oncology use
Resistance Mechanisms Studied via NF-κB pathwaysVarious including apoptosis evasion

Eigenschaften

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i8D,12D,13D,18D,19D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCINICONZNJXQF-JQTCHTAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

858.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paclitaxel-d5
Reactant of Route 2
Reactant of Route 2
Paclitaxel-d5
Reactant of Route 3
Paclitaxel-d5
Reactant of Route 4
Reactant of Route 4
Paclitaxel-d5
Reactant of Route 5
Paclitaxel-d5
Reactant of Route 6
Paclitaxel-d5

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.